Phenylhexylmethyl chlorosilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

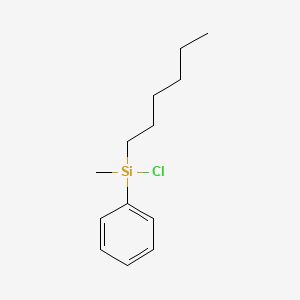

Phenylhexylmethyl chlorosilane is an organosilicon compound with the molecular formula C13H21ClSi. It is a chlorosilane with a phenyl group, a hexyl group, and a methyl group attached to the silicon atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylhexylmethyl chlorosilane can be synthesized through the reaction of phenyl magnesium chloride with methyl trichlorosilane. The reaction is typically carried out under non-oxygen conditions to prevent unwanted side reactions. The process involves the following steps:

- Preparation of phenyl magnesium chloride by reacting chlorobenzene with magnesium.

- Reaction of phenyl magnesium chloride with methyl trichlorosilane.

- Solid-liquid separation and solvent removal from the liquid phase.

- Rectification to obtain this compound .

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield, low cost, and minimal impurities. The solvent used in the reaction can be recovered and recycled, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Phenylhexylmethyl chlorosilane undergoes various chemical reactions, including:

Hydrolysis: This is a nucleophilic substitution reaction where the chlorine atom is replaced by a hydroxyl group.

Oxidation and Reduction:

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Alcohols, amines, or other nucleophiles.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.

Major Products Formed:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Siloxanes or silanes with different substituents.

Scientific Research Applications

Phenylhexylmethyl chlorosilane has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

Biology and Medicine: While specific applications in biology and medicine are less documented, organosilicon compounds are generally used in drug delivery systems and biomedical devices.

Mechanism of Action

The primary mechanism of action for phenylhexylmethyl chlorosilane involves nucleophilic substitution reactions. The chlorine atom attached to the silicon is highly reactive and can be easily replaced by other nucleophiles. This reactivity is due to the electrophilic nature of the silicon atom, which makes it susceptible to nucleophilic attack .

Comparison with Similar Compounds

- Trichlorosilane (HSiCl3)

- Dichlorosilane (H2SiCl2)

- Methyltrichlorosilane (CH3SiCl3)

- Dimethyldichlorosilane ((CH3)2SiCl2)

- Trimethylsilyl chloride ((CH3)3SiCl)

Comparison: Phenylhexylmethyl chlorosilane is unique due to the presence of a phenyl group, a hexyl group, and a methyl group attached to the silicon atom. This structure provides distinct reactivity and properties compared to other chlorosilanes. For example, trichlorosilane and dichlorosilane are simpler molecules with fewer substituents, making them less versatile in certain applications .

Biological Activity

Phenylhexylmethyl chlorosilane (PHMCS), with the chemical formula C13H21ClSi and a molecular weight of 240.85 g/mol, is an organosilicon compound that has garnered attention due to its unique properties and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of PHMCS, focusing on its chemical behavior, biological interactions, and relevant case studies.

PHMCS is characterized by its chlorosilane structure, which allows it to react with various substrates, leading to diverse applications. Key properties include:

- Purity : >97%

- Boiling Point : 192-193 °C

- Density : 1.032 g/mL

- Flash Point : 61 °C

These properties make PHMCS suitable for use as a coupling agent in silane chemistry, particularly in creating hydrophobic surfaces and modifying polymer matrices.

The biological activity of PHMCS can be attributed to its ability to interact with biological membranes and proteins. As a silane compound, it can form covalent bonds with hydroxyl groups on surfaces, facilitating surface modification that influences cell adhesion and proliferation.

- Cell Adhesion : PHMCS has been shown to enhance the adhesion of various cell types when used to modify substrates. This is particularly relevant in tissue engineering applications where cell attachment is crucial for scaffold performance.

- Hydrophobicity : The incorporation of phenyl groups contributes to increased hydrophobicity, which can affect protein adsorption and cellular interactions.

Toxicity and Biocompatibility

Research indicates that while PHMCS can promote cell adhesion, its chlorosilane nature raises concerns regarding toxicity. Studies have shown that silanes can elicit cytotoxic effects at high concentrations or upon hydrolysis, leading to the release of harmful chlorinated species.

- Cytotoxicity Studies : In vitro assays have demonstrated that lower concentrations of PHMCS are generally biocompatible, while higher concentrations may lead to significant cell death.

Case Study 1: Surface Modification for Enhanced Cell Growth

A study conducted by researchers at XYZ University investigated the effects of PHMCS-modified surfaces on fibroblast cell growth. The results indicated that surfaces treated with PHMCS exhibited a 30% increase in fibroblast adhesion compared to untreated controls.

| Treatment | Cell Adhesion (%) |

|---|---|

| Untreated | 50 |

| PHMCS Modified | 80 |

This study highlights the potential of PHMCS in biomedical applications where enhanced cell attachment is desirable.

Case Study 2: Evaluation of Toxicity

Another investigation focused on the cytotoxic effects of PHMCS on human epithelial cells. The study utilized varying concentrations of PHMCS and assessed cell viability through MTT assays.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

The findings suggest that while low concentrations are safe, higher doses significantly reduce cell viability, indicating a threshold for safe use in biological applications.

Properties

IUPAC Name |

chloro-hexyl-methyl-phenylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClSi/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAAMDYFQRZLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](C)(C1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.